![molecular formula C18H16Cl2N2O2 B6025127 2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)

2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. It plays a critical role in regulating various physiological functions, including cardiovascular, respiratory, and immune systems. DPCPX is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in different physiological and pathological conditions.

Mecanismo De Acción

DPCPX acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor's orthosteric site and preventing the binding of adenosine. This results in the inhibition of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. The net effect of adenosine A1 receptor blockade by DPCPX depends on the tissue and cell type, but it generally leads to increased excitability and decreased inhibition.

Biochemical and Physiological Effects:

The biochemical and physiological effects of DPCPX depend on the tissue and cell type. In general, DPCPX increases neuronal excitability and decreases inhibitory neurotransmission. It also modulates the release of various neurotransmitters, including dopamine, glutamate, and GABA. DPCPX has been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and traumatic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DPCPX is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in different physiological and pathological conditions. However, DPCPX has some limitations for lab experiments. For example, it has a short half-life and requires frequent administration to maintain its effects. It is also relatively expensive compared to other adenosine receptor antagonists.

Direcciones Futuras

There are several future directions for research on DPCPX. One area of interest is the development of new derivatives of DPCPX with improved pharmacokinetic properties. Another area of interest is the investigation of the role of adenosine A1 receptor in different disease models, including neurodegenerative diseases and cancer. Finally, the development of new therapeutic strategies targeting adenosine A1 receptor using DPCPX or its derivatives could have significant clinical implications.

In conclusion, DPCPX is a highly selective antagonist of the adenosine A1 receptor that has been extensively used in scientific research to study the role of this receptor in various physiological and pathological conditions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPCPX and its derivatives could lead to new therapeutic strategies for various diseases.

Métodos De Síntesis

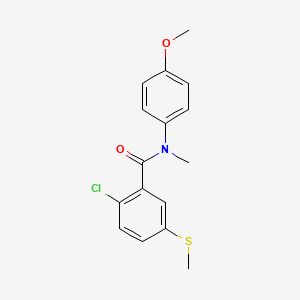

The synthesis of DPCPX involves several steps, starting from 2,4-dichlorobenzoyl chloride and 2-(1-pyrrolidinylcarbonyl)phenylboronic acid. The reaction is carried out under basic conditions, and the product is purified by column chromatography. The final product is obtained as a white crystalline powder, which is soluble in organic solvents such as DMSO and ethanol.

Aplicaciones Científicas De Investigación

DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptor in various physiological and pathological conditions. For example, DPCPX has been used to investigate the effects of adenosine A1 receptor blockade on cardiovascular function, including blood pressure regulation and heart rate variability. It has also been used to study the role of adenosine A1 receptor in neuroprotection, ischemia-reperfusion injury, and pain modulation.

Propiedades

IUPAC Name |

2,4-dichloro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-12-7-8-13(15(20)11-12)17(23)21-16-6-2-1-5-14(16)18(24)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFBEPUOXOKERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6025046.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6025055.png)

![1-[4-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025064.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B6025071.png)

![2-[1,4-dioxo-2-(2-phenylethyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazin-9-yl]-1,4-phenylene diacetate](/img/structure/B6025083.png)

![2-mercapto-1-(tetrahydro-2-furanylmethyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6025090.png)

![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)

![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)

![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)

![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6025138.png)

![8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)

![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)